6-isopropyl-1H-purine chemical structure and molecular weight
6-isopropyl-1H-purine chemical structure and molecular weight
An In-depth Technical Guide to 6-isopropyl-1H-purine: Synthesis, Characterization, and Applications
Introduction
The purine scaffold, a fusion of pyrimidine and imidazole rings, is a cornerstone of life, forming the basis of the nucleobases adenine and guanine.[1] In the realm of medicinal chemistry and drug development, synthetic purine derivatives are of paramount importance, exhibiting a vast spectrum of biological activities, including anticancer, antiviral, and immunomodulatory effects. The strategic functionalization of the purine core allows for the fine-tuning of molecular properties to achieve desired interactions with biological targets, such as kinases, polymerases, and other enzymes.[2][3]
This technical guide focuses on 6-isopropyl-1H-purine , a specific C6-alkylated purine derivative. The introduction of a small, lipophilic isopropyl group at the 6-position, a site critical for interaction with many ATP-binding proteins, makes this compound a molecule of significant interest for researchers. This document provides a comprehensive overview of its chemical structure, a robust synthetic protocol based on modern cross-coupling chemistry, a workflow for its analytical characterization, and a discussion of its potential applications in scientific research.
Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical compound lies in its structure and physical characteristics. 6-isopropyl-1H-purine is an aromatic heterocyclic compound. The user-specified "1H" nomenclature indicates that the hydrogen atom on the imidazole portion of the purine ring is located at the N1 position. It is important to note that purines can exist as a mixture of tautomers in solution, with the 7H and 9H forms often being prevalent.[1] The specific tautomeric equilibrium can be influenced by the solvent and substitution pattern.
Caption: Chemical structure of 6-isopropyl-1H-purine.
Physicochemical Data Summary
The table below summarizes the key computed and expected properties of 6-isopropyl-1H-purine. Experimental data for this specific molecule is not widely published and should be determined empirically upon synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₄ | (Calculated) |
| Molecular Weight | 162.20 g/mol | (Calculated) |
| IUPAC Name | 6-isopropyl-1H-purine | (Generated) |
| CAS Number | Not available | - |
| Physical State | Expected to be a solid at room temperature. | (Predicted) |
| Melting Point | Not available; requires experimental determination. | - |
| Boiling Point | Not available; requires experimental determination. | - |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Low solubility expected in water. | (Predicted) |
| pKa (acidic) | ~8-9 (imidazole N-H) | (Predicted based on purine[1]) |
| pKa (basic) | ~2-3 (pyrimidine N) | (Predicted based on purine[1]) |
Synthesis of 6-isopropyl-1H-purine via Negishi Cross-Coupling
The introduction of alkyl groups at the C6 position of the purine ring is a common objective in medicinal chemistry. While classical methods exist, modern transition-metal-catalyzed cross-coupling reactions offer superior efficiency, substrate scope, and milder conditions.[4] The Negishi cross-coupling, which utilizes an organozinc reagent and a palladium or nickel catalyst, is particularly well-suited for coupling sp³-hybridized alkyl groups to aryl halides.[5][6]
The proposed synthesis starts from the readily available 6-chloropurine. This precursor is coupled with an isopropylzinc halide, prepared in situ from isopropyl magnesium bromide and zinc chloride, using a nickel catalyst. This approach avoids the use of expensive or unstable reagents and proceeds with good to excellent yields at room temperature.[5]
Caption: Workflow for the synthesis of 6-isopropyl-1H-purine.
Experimental Protocol: Negishi Coupling
This protocol is a representative methodology adapted from established procedures for the synthesis of 6-alkylpurines.[5] All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Step 1: Preparation of Isopropylzinc Bromide (in situ)
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous Zinc Chloride (ZnCl₂, 1.1 equivalents) dissolved in anhydrous Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Isopropyl Magnesium Bromide (i-PrMgBr, 1.0 equivalent, typically a 1.0 M solution in THF) dropwise via syringe while stirring.
-
After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 1 hour. This forms the active organozinc reagent, isopropylzinc bromide.
Step 2: Cross-Coupling Reaction
-
In a separate flame-dried flask, dissolve 6-chloropurine (1.0 equivalent) in anhydrous THF.
-
Add the nickel catalyst, [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe)) or a similar Ni(II) catalyst (e.g., 5-10 mol%).
-
To this mixture, add the freshly prepared isopropylzinc bromide solution from Step 1 via cannula transfer.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 6-chloropurine starting material is consumed (typically 4-12 hours).
Step 3: Workup and Purification
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure 6-isopropyl-1H-purine.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Standard analytical workflow for compound characterization.
Expected Analytical Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the purine core and the isopropyl substituent.
-
Purine Protons: Two singlets in the aromatic region, typically δ 8.0-9.0 ppm, corresponding to the H2 and H8 protons.
-
Isopropyl Methine Proton (CH): A septet (or multiplet) around δ 3.0-3.5 ppm.
-
Isopropyl Methyl Protons (CH₃): A doublet at approximately δ 1.2-1.5 ppm, integrating to 6 hydrogens.
-
Imidazole N-H: A broad singlet, which may be solvent-exchangeable and appear over a wide chemical shift range (or not be observed at all).
-
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure, showing the expected number of signals for the 8 unique carbon atoms. Aromatic signals for the purine ring will appear downfield (>120 ppm), while the isopropyl carbons will be upfield.
-
Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺.
-
Expected [M+H]⁺: m/z = 163.10 (for C₈H₁₁N₄⁺). High-resolution mass spectrometry (HRMS) should confirm this mass to within ±5 ppm.
-
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reversed-phase column (e.g., C18). A typical method would involve a gradient elution with water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) and UV detection at ~260 nm, the characteristic absorbance maximum for the purine chromophore. The final product should exhibit a single major peak with >95% purity.
Biological Context and Research Applications
While specific biological data for 6-isopropyl-1H-purine is not extensively documented, the class of 6-substituted purines is rich with bioactive members. They are well-known as privileged scaffolds for the development of kinase inhibitors, competing with endogenous ATP for the enzyme's active site.[2] The nature of the substituent at the C6 position is a key determinant of binding affinity and selectivity.
Potential Research Applications:
-
Kinase Inhibitor Screening: 6-isopropyl-1H-purine is an ideal candidate for inclusion in screening libraries targeting various protein kinases involved in cancer and inflammatory diseases.
-
Fragment-Based Drug Discovery (FBDD): As a small molecule with a well-defined vector for chemical elaboration (e.g., at the N9 position), it can serve as a starting fragment for building more potent and selective inhibitors.
-
Chemical Probe Development: By functionalizing the purine core (e.g., at the N9 position with an alkyl chain terminating in an alkyne or azide), 6-isopropyl-1H-purine can be converted into a chemical probe for use in activity-based protein profiling (ABPP) to identify its cellular targets.
-
Structure-Activity Relationship (SAR) Studies: It serves as a valuable baseline compound for SAR studies. By systematically modifying the isopropyl group or other positions on the purine ring, researchers can elucidate the structural requirements for a desired biological activity.[3]
Conclusion
6-isopropyl-1H-purine represents a synthetically accessible and biologically relevant molecule for professionals in chemical biology and drug discovery. This guide provides the foundational knowledge for its synthesis via a modern and efficient Negishi cross-coupling reaction, outlines a comprehensive workflow for its analytical validation, and discusses its potential applications. By leveraging this information, researchers can confidently produce and characterize this compound, enabling its use in the exploration of new therapeutic targets and the development of novel chemical tools.
References
-
Organic & Biomolecular Chemistry. Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature. Royal Society of Chemistry Publishing. [Link]
-
ACS Publications. Radical Route for the Alkylation of Purine Nucleosides at C6 via Minisci Reaction. Organic Letters. [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
-
Wikipedia. Negishi coupling. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. [Link]
-
Wikipedia. Purine. [Link]
-
PubChem. 6-Chloro-2-iodo-9-isopropyl-9H-purine. National Center for Biotechnology Information. [Link]
-
PubMed. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. [Link]
-
PMC. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Center for Biotechnology Information. [Link]
-
Study.com. Purines in DNA | Definition, Structure & Examples. [Link]
-
PubMed. Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase. [Link]
Sources
- 1. Purine - Wikipedia [en.wikipedia.org]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
